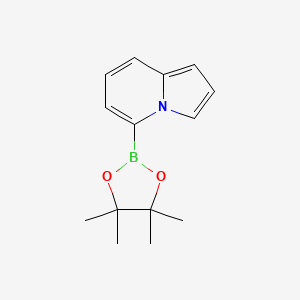
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine: is an organic compound that features a boronic ester group attached to an indolizine ring. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine typically involves the borylation of indolizine derivatives. One common method includes the reaction of indolizine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., THF, toluene)
Inert atmosphere: (e.g., nitrogen or argon)
Major Products:
Biaryl compounds: from Suzuki-Miyaura reactions
Organoboron intermediates: from hydroboration reactions
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a reagent in various catalytic processes, including hydroboration and borylation reactions.
Biology and Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Pinacolborane
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is unique due to its indolizine ring, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C14H18BNO2 |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-5-7-11-8-6-10-16(11)12/h5-10H,1-4H3 |
Clave InChI |
MWSIJUILRVWOAO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















